molecular formula C14H23N5O2 B6983075 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-cyclopentyl-N-methylpiperidine-1-carboxamide

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-cyclopentyl-N-methylpiperidine-1-carboxamide

Cat. No.: B6983075
M. Wt: 293.36 g/mol
InChI Key: NZEAMKBESHZGGL-UHFFFAOYSA-N
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Description

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-cyclopentyl-N-methylpiperidine-1-carboxamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the oxadiazole ring imparts unique chemical and biological properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-cyclopentyl-N-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-cyclopentyl-N-methylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-1,3,4-oxadiazol-2-yl)-N-cyclopentyl-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-cyclopentyl-N-methylpiperidine-1-carboxamide is unique due to the combination of the oxadiazole ring with the piperidine and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(5-amino-1,3,4-oxadiazol-2-yl)-N-cyclopentyl-N-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-18(11-6-2-3-7-11)14(20)19-8-4-5-10(9-19)12-16-17-13(15)21-12/h10-11H,2-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEAMKBESHZGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)N2CCCC(C2)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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